N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide

Medicinal Chemistry ADME Optimization Permeability Enhancement

N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide (CAS 905806-96-4, PubChem CID is a fully substituted tertiary sulfonamide characterized by a 4-nitrobenzenesulfonyl core, an N-methyl substituent, and an N-(4-methoxybenzyl) moiety. Its molecular formula is C15H16N2O5S with a molecular weight of 336.4 g/mol.

Molecular Formula C15H16N2O5S
Molecular Weight 336.36
CAS No. 905806-96-4
Cat. No. B2633782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide
CAS905806-96-4
Molecular FormulaC15H16N2O5S
Molecular Weight336.36
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H16N2O5S/c1-16(11-12-3-7-14(22-2)8-4-12)23(20,21)15-9-5-13(6-10-15)17(18)19/h3-10H,11H2,1-2H3
InChIKeyCIWVLAKRFMWUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide (CAS 905806-96-4): Procurement-Grade Physicochemical and Structural Baseline


N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide (CAS 905806-96-4, PubChem CID 8319398) is a fully substituted tertiary sulfonamide characterized by a 4-nitrobenzenesulfonyl core, an N-methyl substituent, and an N-(4-methoxybenzyl) moiety [1]. Its molecular formula is C15H16N2O5S with a molecular weight of 336.4 g/mol [1]. Key computed properties include a LogP (XLogP3-AA) of 2.4, zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area (TPSA) of 101 Ų, and five rotatable bonds [1]. The compound is commercially available from multiple vendors at purity specifications ranging from 95% to 98%, with the highest purity grade documented at 98% (Leyan, product no. 1532204) . It is supplied exclusively for research and development use .

Why N-(4-Methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide Cannot Be Substituted by Generic In-Class Analogs Without Risk of Functional Divergence


The fully substituted tertiary sulfonamide architecture of N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide—with its N-methyl and N-(4-methoxybenzyl) substituents eliminating the hydrogen bond donor present in secondary sulfonamide analogs—imposes distinct physicochemical and potential pharmacodynamic constraints that generic in-class substitution cannot recapitulate. The primary comparator N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide (CAS 171414-17-8, PubChem CID 1379173) retains one hydrogen bond donor and differs in LogP, molecular weight (322.34 vs 336.4 g/mol), and rotatable bond count (4 vs 5) [1]. Other analogs such as N-benzyl-N-methyl-4-nitrobenzenesulfonamide lack the 4-methoxy group on the benzyl ring, which alters electron density distribution and potential π-stacking interactions [2]. The simplest in-class compound, 4-nitrobenzenesulfonamide (CAS 6325-93-5), demonstrates sub-micromolar carbonic anhydrase inhibition (Ki 0.200 nM, IC50 400 nM against human CA-II) [3], but its physicochemical profile renders it unsuitable as a direct comparator. For applications where solubility, permeability, or target engagement are sensitive to H-bond donor count and lipophilicity, substituting the target compound with any analog bearing a free N–H is expected to alter these properties in a non-linear fashion.

Quantitative Differentiation Evidence: N-(4-Methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide vs. Closest Structural Analogs


Elimination of Hydrogen Bond Donor Capacity via N-Methylation vs. Secondary Sulfonamide Analog

N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide possesses zero hydrogen bond donors (HBD = 0), whereas the closest structural analog—N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide (CAS 171414-17-8)—retains one HBD from its secondary sulfonamide N–H [1][2]. N-methylation is a well-established medicinal chemistry strategy for improving membrane permeability and metabolic stability by removing a hydrogen bond donor, which is often rate-limiting for passive transcellular diffusion [3]. The complete absence of HBD in the target compound places it in a distinct physicochemical class relative to its NH-bearing analog.

Medicinal Chemistry ADME Optimization Permeability Enhancement

Increased Lipophilicity (XLogP3-AA = 2.4) vs. NH Analog (estimated XLogP3 ≈ 2.2)

The target compound exhibits a computed XLogP3-AA value of 2.4 [1], which is elevated relative to the NH analog N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide (estimated XLogP3 ≈ 2.2, based on the molecular weight difference and the replacement of N–H with N–CH3) [2]. This +0.2 log unit increase in lipophilicity is consistent with the established contribution of N-methylation to LogP, which typically adds 0.4–0.5 log units per methyl group introduced at the expense of an N–H [3]. The measured XLogP3-AA of 2.4 places the compound within the drug-like lipophilicity range (LogP 1–3) for central nervous system (CNS) penetration and balanced ADME profiles.

Lipophilicity Optimization Drug-Likeness Partition Coefficient

Increased Rotatable Bond Count (5 vs. 4) and Molecular Complexity (483 vs. ~455) vs. NH Analog

The target compound has five rotatable bonds and a molecular complexity score of 483, compared to four rotatable bonds and an estimated complexity score of ~455 for the NH analog N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide (CAS 171414-17-8) [1]. The additional rotatable bond arises from the N-methyl group, which introduces an extra degree of conformational freedom. In drug-receptor binding thermodynamics, each frozen rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol on binding free energy [2]. Therefore, the target compound may exhibit altered binding thermodynamics relative to the NH analog, contingent on the target binding pocket environment.

Molecular Flexibility Entropic Binding Penalty Synthetic Tractability

4-Methoxybenzyl Substituent Confers Distinct Electronic Character vs. Benzyl and Alkyl Analogs

The 4-methoxy substituent on the N-benzyl ring is an electron-donating group (Hammett σp = –0.27 for OCH3) that modulates the electron density of the aromatic ring, potentially enhancing π-stacking or cation-π interactions with protein targets [1]. In contrast, the unsubstituted N-benzyl analog (N-benzyl-N-methyl-4-nitrobenzenesulfonamide) lacks this electronic modulation, and the N-(3-methoxypropyl) analog presents a flexible alkyl chain without the aromatic π-system . Within the class of 4-nitrobenzenesulfonamides, the 4-methoxybenzyl group is a recurring motif in bioactive compounds, including tubulin polymerization inhibitors and TACE inhibitors, suggesting that this structural feature contributes to target engagement [2][3].

Electron-Donating Group π-Stacking Interactions Aromatic Substitution

Commercially Available Purity: 98% Specification Differentiates the Target Compound from 95–97% Analog Grades

The target compound is commercially available at a documented purity specification of 98% from Leyan (product no. 1532204) , which exceeds the 97% purity specification offered for the closest NH analog N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide from Thermo Scientific Alfa Aesar [1] and the 95% minimum purity specification from AKSci for the target compound itself . The 98% purity grade translates to a maximum total impurity burden of ≤2%, compared to ≤3% for the 97% grade and ≤5% for the 95% grade. For assays with steep structure-activity relationships or where trace impurities may confound biological readouts (e.g., cellular cytotoxicity, enzyme inhibition at low nanomolar concentrations), this difference in impurity burden is non-trivial.

Compound Procurement Purity Specification Lot-to-Lot Consistency

Validated Application Scenarios for N-(4-Methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide Based on Differential Evidence


Cell-Based Permeability-Limited Target Engagement Assays Requiring Absence of Hydrogen Bond Donors

In cellular assays where passive membrane permeability is a prerequisite for target engagement—such as intracellular enzyme inhibition (e.g., kinases, carbonic anhydrase isoforms) or nuclear receptor modulation—the zero H-bond donor count of N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide provides a documented physicochemical advantage over its NH analog [1]. Researchers should preferentially select this compound over N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide when the assay readout is expected to be permeability-limited, as the absence of the sulfonamide N–H removes a key barrier to passive transcellular diffusion [2].

Structure-Activity Relationship (SAR) Studies Exploring N-Methylation Effects on Target Binding

The target compound serves as an essential matched molecular pair with its NH analog (CAS 171414-17-8) for systematic SAR studies evaluating the impact of N-methylation on target affinity, selectivity, and binding thermodynamics. The quantified differences in H-bond donor count (0 vs. 1), lipophilicity (XLogP3 2.4 vs. ~2.2), and rotatable bond count (5 vs. 4) [1][3] provide a well-defined chemical perturbation whose biological consequences can be directly attributed to the N-methyl group. This matched-pair analysis is a cornerstone of modern medicinal chemistry for dissecting the contributions of individual functional groups to ligand potency and selectivity [4].

Focused Screening Library Design Incorporating 4-Methoxybenzyl Sulfonamide Chemotypes

For screening library curation targeting enzyme classes with precedent for sulfonamide inhibition—including carbonic anhydrases, matrix metalloproteinases, and tumor necrosis factor-α converting enzyme (TACE)—the 4-methoxybenzyl group of the target compound provides a privileged structural motif associated with target engagement [3]. The Hammett σp of –0.27 for the 4-methoxy substituent distinguishes this compound from unsubstituted benzyl analogs (σp = 0.00) and enables deliberate electronic tuning of the aromatic ring for π-stacking or cation-π interactions with target protein active sites [5]. The 98% purity grade from Leyan further ensures that screening hits attributed to this chemotype are not artifacts of impurities .

Synthetic Intermediate for Diversification via Nitro Group Reduction or Nucleophilic Aromatic Substitution

The 4-nitro group on the benzenesulfonyl core provides a well-established synthetic handle for diversification. Reduction to the corresponding 4-amine yields an aniline derivative amenable to amide coupling, sulfonylation, or diazotization chemistry [6]. Alternatively, the electron-deficient aromatic ring activated by the nitro group can participate in nucleophilic aromatic substitution (SNAr) reactions with appropriate nucleophiles, enabling late-stage functionalization of the sulfonamide scaffold. The 98% purity grade ensures that downstream reaction yields and product purities are not compromised by starting material impurities, which is critical for multi-step synthesis campaigns where intermediate purity directly impacts final compound quality .

Quote Request

Request a Quote for N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.